molecular formula C11H10N4OS B2521654 N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705921-15-8

N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No. B2521654
CAS RN: 1705921-15-8
M. Wt: 246.29
InChI Key: AHPAMMSSFZGTAG-UHFFFAOYSA-N
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Description

“N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of amidine or guanidine derivatives with a variety of 1, 3-dielectrophilic three-carbon units such as α, β -unsaturated carbonyl compounds . The reaction mixture is stirred at room temperature for several hours, then diluted with cold water, collected by filtration, washed with water, and recrystallized from chloroform/ethanol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyrimidine core, which is an isomer having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions . The electron-rich center is present on N1 and N4 of the 5-membered ring .


Chemical Reactions Analysis

The compound undergoes a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 169°C, and characteristic IR absorption peaks at 2220 (C N), 1679 (C O) cm −1 . The 1 H-NMR (CDCl 3) spectrum shows signals at 2.67 (3H, s, CH 3), 4.77 (2H, s, SCH 2), 8.11–8.06, 7.70–7.22 (10H, m, phenyl-H) .

Scientific Research Applications

Fungicidal Activity

The synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives have revealed promising fungicidal properties. These compounds were designed by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f exhibited excellent fungicidal activities against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides. Compound 4f, in particular, demonstrated remarkable control efficacy in field trials . Further structural optimization of these derivatives could lead to novel fungicides for crop protection.

Cytotoxicity and Anticancer Potential

While specific studies on this compound’s cytotoxicity are scarce, related pyrimidine derivatives have been investigated for their anticancer properties. Thieno[2,3-d]pyrimidine analogs, which share structural similarities with our compound, have fascinated researchers as potential biologically active agents . Future investigations could explore the cytotoxic effects of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide against cancer cell lines.

Lipoxygenase (LOX) Inhibition

Eight pyrido[2,3-d]pyrimidine derivatives, structurally related to our compound, were evaluated as novel LOX inhibitors. LOX enzymes play a role in inflammation and cancer progression. These derivatives showed potential antioxidant and anticancer activity . While our compound’s direct LOX inhibition remains unexplored, it could be a valuable avenue for investigation.

Materials Science and Organic Electronics

Heterocyclic compounds often find applications in materials science. Our compound’s conjugated system and electron-rich thiophene moiety could make it relevant for organic electronics, such as organic photovoltaics or field-effect transistors. Exploring its electronic properties and potential as a semiconductor material would be intriguing.

Safety And Hazards

The cytotoxicity of the newly synthesized products was evaluated using six cancer and one normal cell lines . The toxicity of compounds with the optimal cytotoxicity was measured using shrimp larvae .

Future Directions

The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region . This suggests that future research could focus on exploring the effect of different substituents on the biological activity of these compounds .

properties

IUPAC Name

N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c16-11(14-10-2-1-3-17-10)15-5-8-4-12-7-13-9(8)6-15/h1-4,7H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPAMMSSFZGTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

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